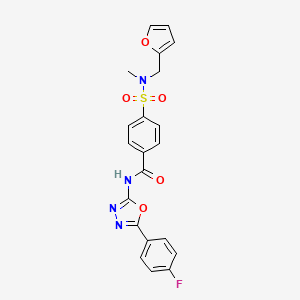

![molecular formula C20H19N5O2 B2877133 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1260931-26-7](/img/structure/B2877133.png)

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . It’s a complex organic compound that likely possesses significant biological activity, given the known activities of similar structures .

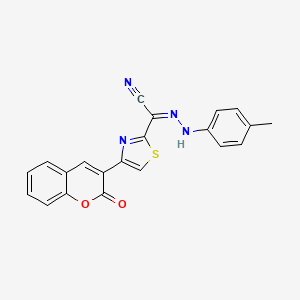

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin core and additional functional groups . The exact structure isn’t available in the retrieved resources.Aplicaciones Científicas De Investigación

Potential as Human A3 Adenosine Receptor Antagonists

One of the primary applications of compounds related to 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is their role as human A3 adenosine receptor antagonists. Studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]quinoxaline, a similar scaffold, show potent and selective antagonism towards human A3 adenosine receptors. Such compounds have been highlighted for their potential in treating various conditions, including neurological disorders and possibly cancer, by modulating adenosine receptor activities which are pivotal in many biological processes. The structural analysis and molecular modeling have provided insights into the interaction of these compounds with receptor sites, underscoring the importance of specific substituents for binding affinity and selectivity (Catarzi, Colotta, Varano, & Moro, 2005).

Synthesis and Structural Diversity

The synthesis and structural diversity of these compounds have been explored through various chemical methodologies, including Ugi four-component reactions and copper-catalyzed tandem reactions. These methods enable the rapid assembly of complex tricyclic scaffolds, demonstrating the versatility of the core structure for modifications and optimization towards specific biological targets. The development of diverse derivatives offers a pathway to enhancing the pharmacological profile, including potency, selectivity, and bioavailability of these molecules (An, He, Liu, Zhang, & Lu, 2017).

Potential Rapid-Onset Antidepressants

Compounds within this family have also been evaluated for their antidepressant properties. Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise in reducing immobility in animal models of depression upon acute administration, suggesting their potential as novel and rapid-acting antidepressant agents. These findings highlight the therapeutic versatility of this class of compounds, extending beyond receptor antagonism to include potential applications in mood disorder treatment (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antiallergic and Anticonvulsant Properties

Further research has identified derivatives with antiallergic and anticonvulsant properties, showcasing the broad therapeutic potential of this chemical framework. Specific compounds have been identified to inhibit antigen-induced release of histamine and exhibit potent anticonvulsant activities, offering new avenues for the treatment of allergies and epilepsy (Loev, Musser, Brown, Jones, Kahen, Huang, Khandwala, Sonnino-Goldman, & Leibowitz, 1985).

Propiedades

IUPAC Name |

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRKSGHVTOERKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)

![4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B2877059.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2877060.png)

![1-Methyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2877063.png)

![5-bromo-2-chloro-3-{1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine-4-carbonyl}pyridine](/img/structure/B2877065.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)